Aminooxy-PEG1-propargyl

Descripción

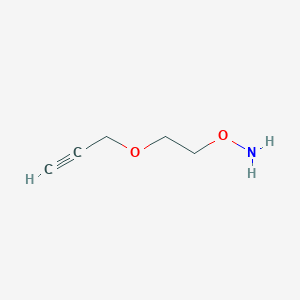

Structure

3D Structure

Propiedades

IUPAC Name |

O-(2-prop-2-ynoxyethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-7-4-5-8-6/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPBEDYVWCVJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254320 | |

| Record name | Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895922-69-6 | |

| Record name | Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aminooxy-PEG1-propargyl: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Heterobifunctional Linker for Advanced Bioconjugation

Aminooxy-PEG1-propargyl is a heterobifunctional chemical linker that has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group, a single polyethylene glycol (PEG) unit, and a propargyl group, provides researchers with a versatile platform for the precise and efficient coupling of diverse molecular entities. This technical guide provides a comprehensive overview of Aminooxy-PEG1-propargyl, including its chemical properties, key applications, detailed experimental protocols, and relevant quantitative data to support its use in research and development.

Core Properties and Chemical Profile

Aminooxy-PEG1-propargyl is a small molecule designed for chemoselective ligations. Its structure is comprised of three key functional components:

-

Aminooxy Group (-ONH₂): This nucleophilic moiety reacts specifically and efficiently with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.

-

Polyethylene Glycol (PEG) Linker (-PEG1-): The single PEG unit enhances the solubility and hydrophilicity of the linker and any molecule it is attached to. This property is particularly beneficial in preventing aggregation and improving the pharmacokinetic profile of bioconjugates.

-

Propargyl Group (-CH₂-C≡CH): The terminal alkyne group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups, allowing for the specific and robust formation of a stable triazole linkage.

The combination of these three components in a single molecule allows for a modular and sequential approach to bioconjugation, making it a valuable reagent for the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Technical Data

A summary of the key quantitative data for Aminooxy-PEG1-propargyl is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| CAS Number | 1895922-69-6 | [1] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water, DMSO, and DMF | [3] |

| Storage Conditions | Recommended at -20°C for long-term storage | [3] |

Key Applications in Research and Drug Development

The unique bifunctional nature of Aminooxy-PEG1-propargyl lends itself to a variety of cutting-edge applications in the life sciences.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC. Aminooxy-PEG1-propargyl can be used for the site-specific conjugation of payloads to antibodies. This is often achieved by first introducing a carbonyl group onto the antibody, for example, through the oxidation of its glycan moieties. The aminooxy group of the linker then reacts with the aldehyde to form a stable oxime bond. Subsequently, an azide-modified cytotoxic payload can be attached to the propargyl group via click chemistry. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs with improved therapeutic windows.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Aminooxy-PEG1-propargyl offers a modular approach to PROTAC synthesis. For instance, a target protein ligand functionalized with a carbonyl group can be reacted with the aminooxy end of the linker. The propargyl end is then available for a click reaction with an azide-modified E3 ligase ligand, facilitating the rapid assembly of a library of PROTACs with varying linker orientations and compositions for optimization.[2]

Bioconjugation and Protein Modification

Beyond ADCs and PROTACs, Aminooxy-PEG1-propargyl is a valuable tool for a wide range of bioconjugation applications. It can be used for the site-specific labeling of proteins and other biomolecules with fluorescent dyes, biotin, or other reporter molecules. The chemoselective nature of both the oxime ligation and click chemistry reactions allows for precise control over the site of modification, which is crucial for preserving the biological activity of the protein.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving Aminooxy-PEG1-propargyl. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Oxime Ligation for Protein Modification

This protocol describes the conjugation of Aminooxy-PEG1-propargyl to a protein containing a carbonyl group (aldehyde or ketone).

Materials:

-

Protein with a carbonyl group (e.g., oxidized glycoprotein)

-

Aminooxy-PEG1-propargyl

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

-

Aniline (optional, as a catalyst)

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Prepare a solution of the carbonyl-containing protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Linker Preparation: Prepare a 100 mM stock solution of Aminooxy-PEG1-propargyl in anhydrous DMSO or DMF.

-

Ligation Reaction:

-

To the protein solution, add the Aminooxy-PEG1-propargyl stock solution to achieve a 10-50 molar excess of the linker relative to the protein.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight, with gentle mixing.

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by LC-MS to observe the mass shift corresponding to the addition of the linker to the protein.

-

Purification: Remove the excess linker and catalyst by size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS).

-

Characterization: The purified conjugate can be characterized by SDS-PAGE, which will show an increase in molecular weight, and by mass spectrometry to confirm the precise mass of the conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between a propargyl-functionalized molecule (e.g., the product from Protocol 1) and an azide-containing molecule.

Materials:

-

Propargyl-functionalized molecule

-

Azide-containing molecule (e.g., azide-modified payload or fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Reaction Buffer: PBS or other suitable aqueous buffer

-

Anhydrous DMSO or DMF

Procedure:

-

Reagent Preparation:

-

Prepare a solution of the propargyl-functionalized molecule in the Reaction Buffer.

-

Prepare a stock solution of the azide-containing molecule in DMSO or DMF.

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).

-

-

Click Reaction:

-

In a reaction tube, combine the propargyl-functionalized molecule and a 1.5-5 molar excess of the azide-containing molecule.

-

Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM. A ligand-to-copper ratio of 5:1 is often used.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Monitoring the Reaction: The reaction can be monitored by LC-MS or HPLC to track the formation of the triazole-linked product.

-

Purification: The final conjugate can be purified by SEC, dialysis, or other appropriate chromatographic techniques to remove the catalyst and excess reagents.

-

Characterization: The purified product should be characterized by mass spectrometry to confirm the expected molecular weight.

Visualizing Workflows and Mechanisms

Diagrams of key processes can aid in understanding the utility of Aminooxy-PEG1-propargyl.

Caption: Sequential bioconjugation workflow using Aminooxy-PEG1-propargyl.

Caption: General mechanism of action for a PROTAC.

Conclusion

Aminooxy-PEG1-propargyl is a highly versatile and valuable tool for researchers, scientists, and drug development professionals. Its well-defined structure and bifunctional nature enable precise and efficient bioconjugation through two robust and orthogonal chemical reactions: oxime ligation and click chemistry. The ability to perform these reactions sequentially provides a powerful platform for the construction of complex and well-defined biomolecules, including next-generation therapeutics like ADCs and PROTACs. The detailed protocols and data presented in this guide are intended to facilitate the successful application of Aminooxy-PEG1-propargyl in a wide range of research and development endeavors. As the demand for more sophisticated and precisely engineered bioconjugates continues to grow, the importance of versatile linkers like Aminooxy-PEG1-propargyl is set to increase.

References

An In-Depth Technical Guide to Aminooxy-PEG1-propargyl: A Heterobifunctional Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-propargyl is a versatile, heterobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and proteomics research.[1][2] This linker possesses two distinct reactive functionalities: an aminooxy group and a terminal propargyl (alkyne) group, connected by a short polyethylene glycol (PEG) spacer.[3] The aminooxy moiety reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction known as oxime ligation.[4][5] The propargyl group enables covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] The single ethylene glycol unit (PEG1) enhances the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugates.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of Aminooxy-PEG1-propargyl, complete with detailed experimental protocols and visualizations to facilitate its use in research and development.

Chemical Structure and Properties

Aminooxy-PEG1-propargyl is a small molecule with a well-defined structure that allows for precise control in conjugation reactions. Its key physical and chemical properties are summarized in the tables below.

Table 1: General Properties of Aminooxy-PEG1-propargyl

| Property | Value | Reference(s) |

| Chemical Name | O-(2-(prop-2-yn-1-yloxy)ethyl)hydroxylamine | [3] |

| Molecular Formula | C₅H₉NO₂ | [3][6] |

| Molecular Weight | 115.13 g/mol | [3][6] |

| CAS Number | 1895922-69-6 | [3][7] |

| Appearance | Liquid | - |

| Purity | Typically ≥95% | [6][7] |

| Solubility | Soluble in water, DMSO, and DMF | [3] |

| Storage | Store at -20°C, protect from light | [3][6] |

Table 2: Spectroscopic and Physicochemical Data

| Parameter | Description | Typical Values | Reference(s) |

| ¹H NMR | Chemical shifts (δ) in ppm. | Propargyl H: ~2.5-3.5 ppm; Methylene (-CH₂-) adjacent to alkyne: ~4.0-4.5 ppm; PEG methylene (-OCH₂CH₂O-): ~3.5-4.0 ppm; Aminooxy protons (-ONH₂): broad signal, ~5.0-8.0 ppm. | [8][9][10][11][12] |

| Mass Spectrometry | Expected mass-to-charge ratio (m/z) for [M+H]⁺. | ~116.07 | [13][14] |

| HPLC Analysis | Retention time and purity assessment. | Method-dependent, used for quality control. | - |

Core Applications and Experimental Protocols

The dual reactivity of Aminooxy-PEG1-propargyl makes it a powerful tool for a variety of bioconjugation applications. Below are detailed protocols for two of its primary uses: the synthesis of antibody-drug conjugates (ADCs) and the labeling of glycoproteins.

Antibody-Drug Conjugate (ADC) Synthesis via Oxime Ligation

This protocol describes a general workflow for conjugating a drug payload to an antibody through site-specific modification of its glycan moieties.[15][16]

Experimental Protocol:

-

Antibody Preparation:

-

Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

If necessary, perform a buffer exchange into a reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column or dialysis.[4]

-

-

Generation of Aldehyde Groups on Antibody Glycans:

-

Cool the antibody solution to 0-4°C.

-

Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to the antibody solution to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 30 minutes, protected from light.[17]

-

Quench the reaction by adding a quenching solution (e.g., glycerol or ethylene glycol) to a final concentration of 10-20 mM.[4]

-

Remove excess periodate and quenching agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5).[17]

-

-

Preparation of Aminooxy-PEG1-propargyl-Drug Conjugate:

-

Synthesize the drug-linker conjugate by reacting the drug payload with Aminooxy-PEG1-propargyl. This step is highly dependent on the specific drug's functional groups.

-

-

Conjugation of Drug-Linker to the Antibody:

-

Add the Aminooxy-PEG1-propargyl-drug conjugate to the oxidized antibody solution at a desired molar excess (typically 10-50 fold).

-

To catalyze the reaction, aniline can be added to a final concentration of 1-10 mM.[4]

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[15]

-

-

Purification and Characterization of the ADC:

-

Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, mass spectrometry, and SEC.[13][14]

-

Visualization of ADC Synthesis Workflow:

Glycoprotein Labeling for Proteomics and Imaging

This protocol outlines the steps for labeling glycoproteins on the cell surface or in a purified sample, which can then be used for visualization or enrichment.[17][18]

Experimental Protocol:

-

Sample Preparation:

-

For live cells, wash the cells with a suitable buffer (e.g., PBS, pH 7.4).

-

For purified glycoproteins, prepare the sample at a concentration of 1-5 mg/mL in a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).

-

-

Oxidation of Sialic Acids:

-

Treat the cells or purified glycoprotein with a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), at a final concentration of 1 mM.

-

Incubate on ice for 15-30 minutes in the dark.

-

Quench the reaction with glycerol or ethylene glycol (final concentration 10-20 mM).

-

Wash the cells or perform a buffer exchange for the purified protein to remove residual reagents.

-

-

Labeling with Aminooxy-PEG1-propargyl:

-

Prepare a stock solution of Aminooxy-PEG1-propargyl in an appropriate solvent (e.g., DMSO or water).

-

Add the linker to the oxidized glycoprotein sample to a final concentration of 1-5 mM.

-

If desired, a catalyst such as aniline (1-10 mM) can be included to accelerate the reaction.[18]

-

Incubate at room temperature for 1-2 hours or at 4°C overnight.

-

-

Click Chemistry Reaction with an Azide-Containing Reporter:

-

Prepare a "click mix" containing:

-

An azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).

-

Copper(II) sulfate (CuSO₄) (final concentration ~1 mM).

-

A reducing agent, such as sodium ascorbate (final concentration ~5 mM).

-

A copper-chelating ligand, such as THPTA or TBTA, to stabilize the Cu(I) catalyst and protect the sample (final concentration ~2-5 mM).

-

-

Add the click mix to the propargyl-labeled glycoprotein.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

-

Analysis:

-

For cells, wash to remove excess reagents and analyze by flow cytometry or fluorescence microscopy.

-

For purified proteins, remove excess reagents by dialysis or a desalting column. Analyze by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

-

Visualization of Glycoprotein Labeling Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 3. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 4. biotium.com [biotium.com]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Propargyl alcohol(107-19-7) 1H NMR [m.chemicalbook.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. enovatia.com [enovatia.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. benchchem.com [benchchem.com]

- 16. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Aminooxy-PEG1-propargyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to Aminooxy-PEG1-propargyl, a heterobifunctional linker of significant interest in bioconjugation and drug development. The synthesis is presented as a two-step process commencing with the readily available starting material, 2-(Boc-aminooxy)ethanol. The methodology involves an initial Williamson ether synthesis to introduce the propargyl moiety, followed by an acidic deprotection of the Boc group to yield the final product. This guide furnishes detailed experimental protocols, tabulated data for key reagents and expected outcomes, and visualizations of the synthetic pathway and its subsequent application in bioconjugation.

Introduction

Aminooxy-PEG1-propargyl is a versatile chemical tool that incorporates three key functional elements: an aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal alkyne (propargyl group). This unique combination of functionalities allows for orthogonal, sequential bioconjugation reactions. The aminooxy group readily and specifically reacts with aldehydes and ketones to form stable oxime linkages.[1][2] Concurrently, the propargyl group is available for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[1][3] The short PEG linker enhances aqueous solubility and provides a flexible spacer. These properties make Aminooxy-PEG1-propargyl an invaluable reagent for the construction of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular architectures.[1][3][4]

Synthesis Overview

The synthesis of Aminooxy-PEG1-propargyl is efficiently achieved through a two-step sequence starting from N-Boc protected 2-(aminooxy)ethanol.

Step 1: Synthesis of Boc-aminooxy-PEG1-propargyl via Williamson Ether Synthesis. The hydroxyl group of 2-(Boc-aminooxy)ethanol is deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophile then displaces the bromide from propargyl bromide in an SN2 reaction to form the protected intermediate, Boc-aminooxy-PEG1-propargyl.

Step 2: Synthesis of Aminooxy-PEG1-propargyl via Boc Deprotection. The Boc protecting group is removed from the intermediate under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM), to yield the final product as a salt.

Data Presentation

Table 1: Key Reagents and Stoichiometry for the Synthesis of Boc-aminooxy-PEG1-propargyl

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 2-(Boc-aminooxy)ethanol | 177.20 | 1.0 | 1.0 | 177.2 g |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 1.2 | 48.0 g |

| Propargyl Bromide (80% in toluene) | 118.96 | 1.1 | 1.1 | 147.2 g (117.8 g active) |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 1.5 L |

Table 2: Key Reagents for the Deprotection of Boc-aminooxy-PEG1-propargyl

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| Boc-aminooxy-PEG1-propargyl | 215.25 | 1.0 | 1.0 | 215.25 g |

| Dichloromethane (DCM) | - | - | - | 1.0 L |

| Trifluoroacetic Acid (TFA) | 114.02 | 10 | 10 | 1140.2 g (770 mL) |

Table 3: Expected Outcomes

| Step | Product | Expected Yield | Purity |

| 1 | Boc-aminooxy-PEG1-propargyl | 50-95% | >95% (after chromatography) |

| 2 | Aminooxy-PEG1-propargyl (TFA salt) | >95% | >95% |

Experimental Protocols

Step 1: Synthesis of Boc-aminooxy-PEG1-propargyl

-

Reaction Setup: A 3 L, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF, 1.0 L) and 2-(Boc-aminooxy)ethanol (177.2 g, 1.0 mol) are added to the flask. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Sodium hydride (60% dispersion in mineral oil, 48.0 g, 1.2 mol) is added portion-wise to the stirred solution over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete.

-

Alkylation: Propargyl bromide (80% solution in toluene, 147.2 g, 1.1 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (500 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 500 mL). The combined organic layers are washed with brine (500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-aminooxy-PEG1-propargyl as a colorless oil. The Williamson ether synthesis typically provides yields in the range of 50-95%.[5]

Step 2: Synthesis of Aminooxy-PEG1-propargyl (TFA salt)

-

Reaction Setup: A 2 L round-bottom flask is equipped with a magnetic stirrer.

-

Dissolution: Boc-aminooxy-PEG1-propargyl (215.25 g, 1.0 mol) is dissolved in dichloromethane (DCM, 1.0 L).

-

Deprotection: The solution is cooled to 0 °C in an ice bath, and trifluoroacetic acid (TFA, 770 mL, 10.0 mol) is added slowly.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 2 hours. The deprotection is typically rapid.[6]

-

Work-up: The volatiles are removed under reduced pressure. The residue is co-evaporated with toluene (3 x 200 mL) to remove residual TFA. The resulting oil is the Aminooxy-PEG1-propargyl TFA salt. This product is often used without further purification. If necessary, the product can be precipitated by the addition of cold diethyl ether. The deprotection of Boc-protected amines is generally a high-yielding reaction.[7]

Mandatory Visualizations

Caption: Overall synthetic workflow for Aminooxy-PEG1-propargyl.

References

- 1. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 2. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. t-Boc-aminooxy-PEG-Propargyl | AxisPharm [axispharm.com]

- 5. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

Aminooxy-PEG1-propargyl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Aminooxy-PEG1-propargyl, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, and a detailed experimental protocol for a common application, and visualizes the workflow for enhanced clarity.

Core Properties of Aminooxy-PEG1-propargyl

Aminooxy-PEG1-propargyl is a versatile molecule featuring two distinct reactive groups: an aminooxy group and a propargyl group, separated by a single polyethylene glycol (PEG) spacer. This unique structure allows for a two-step sequential conjugation, providing precise control over the modification of biomolecules.

| Property | Value | Source |

| CAS Number | 1895922-69-6 | [1][2][3][4][5] |

| Molecular Formula | C₅H₉NO₂ | [1][4][5] |

| Molecular Weight | 115.13 g/mol | [1][2] |

Key Applications

The dual functionality of Aminooxy-PEG1-propargyl makes it an invaluable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): The aminooxy group can be selectively reacted with an aldehyde or ketone on a carrier protein, such as a monoclonal antibody. The propargyl group is then available for the "click" attachment of a cytotoxic drug.

-

Cell Surface Labeling: Cells can be metabolically engineered to display glycoproteins with aldehyde or ketone functionalities, which can then be targeted by the aminooxy group for subsequent fluorescent labeling via click chemistry.

-

Proteomics: This linker can be used to create specific protein-protein or protein-small molecule conjugates for pull-down assays and interaction studies.

Experimental Protocol: Two-Step Labeling of an Aldehyde-Modified Protein

This protocol describes a general procedure for the sequential conjugation of Aminooxy-PEG1-propargyl to an aldehyde-containing protein, followed by the attachment of an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)

-

Aminooxy-PEG1-propargyl

-

Azide-functionalized molecule (e.g., Azide-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper chelator (e.g., TBTA)

-

Desalting columns

Procedure:

-

Oxime Ligation:

-

Dissolve the aldehyde-modified protein in the reaction buffer.

-

Add a 10- to 50-fold molar excess of Aminooxy-PEG1-propargyl to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Remove the excess linker using a desalting column.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

To the purified propargyl-modified protein, add a 2- to 10-fold molar excess of the azide-functionalized molecule.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO₄, the reducing agent, and the chelator.

-

Add the catalyst solution to the protein-azide mixture.

-

Incubate for 1-2 hours at room temperature.

-

Purify the final conjugate using a desalting column to remove excess reagents.

-

Visualizing the Workflow

The following diagram illustrates the two-step conjugation process.

References

- 1. chemscene.com [chemscene.com]

- 2. Aminooxy-PEG1-propargyl HCl salt, CAS 1895922-69-6 | AxisPharm [axispharm.com]

- 3. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 4. glycomindsynth.com [glycomindsynth.com]

- 5. Aminooxy-PEG1-propargyl HCl salt | CymitQuimica [cymitquimica.com]

Aminooxy-PEG1-propargyl: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG1-propargyl is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a propargyl group connected by a single polyethylene glycol (PEG) unit, enables a two-step, orthogonal conjugation strategy. This guide provides a comprehensive overview of the solubility and stability of Aminooxy-PEG1-propargyl, offering key data, experimental protocols, and visualizations to aid in its effective application.

Core Properties and Handling

Aminooxy-PEG1-propargyl is a versatile molecule that facilitates the linkage of biomolecules through two distinct chemical reactions. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime bonds, a common strategy for conjugating to oxidized carbohydrates or proteins with genetically encoded ketones.[1][2][3] The propargyl group, a terminal alkyne, enables covalent linkage to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][4]

Due to the reactive nature of the aminooxy group, this linker is sensitive and not intended for long-term storage.[1][5][6] Immediate use upon receipt, ideally within one week, is highly recommended to ensure optimal reactivity.[1][5][6]

Solubility Profile

The incorporation of a hydrophilic PEG spacer enhances the aqueous solubility of Aminooxy-PEG1-propargyl.[7][8][9][10][11] The hydrochloride salt form, in particular, demonstrates good solubility in a range of common laboratory solvents.

| Solvent | Solubility | Notes |

| Water | Soluble[1] | Data for the HCl salt form. Solubility may vary with pH. |

| DMSO | Soluble[1][3] | A common solvent for creating concentrated stock solutions. |

| DMF | Soluble[1] | Another organic solvent suitable for stock solution preparation. |

Note: The term "soluble" is based on supplier data sheets and indicates that the compound dissolves in the specified solvent. Quantitative solubility data (e.g., mg/mL) is not consistently provided in publicly available resources and should be determined empirically for specific applications.

Stability Characteristics

The stability of Aminooxy-PEG1-propargyl is influenced by its two reactive functional groups and is sensitive to environmental conditions such as temperature, pH, and the presence of other chemicals.

| Condition | Stability Profile | Considerations & Recommendations |

| Storage (Solid) | Recommended storage at -20°C for long-term (months to years)[1][3][12] or 4°C for short-term (days to weeks)[3]. Should be stored under an inert atmosphere (e.g., nitrogen) and protected from light[13]. | Aminooxy compounds are known to be sensitive[1][5][6]. Proper storage is critical to prevent degradation and maintain reactivity. |

| Storage (In Solvent) | For related linkers, stock solutions in anhydrous solvents are typically stored at -20°C or -80°C [14]. Use as soon as possible after preparation. | Avoid repeated freeze-thaw cycles. The stability in aqueous solutions is pH-dependent. |

| pH | The aminooxy group's reaction is most efficient at pH 6.5-7.5 [13]. Linkers with similar structures are generally more stable at acidic pH compared to basic conditions[4][12]. | The resulting oxime bond is more stable than imine and hydrazone linkages[13]. |

| Temperature | Avoid high temperatures. The propargyl group can undergo polymerization upon heating[15][16]. | Handle in a well-ventilated fume hood, away from heat, sparks, and flames[12]. |

| Chemical Incompatibility | Avoid strong oxidizing agents [12]. The propargyl group can react with bases, which may induce polymerization[15][16]. | Ensure compatibility with other reagents in the reaction mixture. |

Experimental Protocols

Detailed experimental data for this specific linker is not widely published. The following are generalized protocols adapted from methodologies for similar bifunctional linkers and can serve as a starting point for assessing solubility and stability.

Protocol 1: Determination of Aqueous Solubility

This protocol provides a method for estimating the solubility of Aminooxy-PEG1-propargyl in an aqueous buffer.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of Aminooxy-PEG1-propargyl HCl salt in an organic solvent in which it is highly soluble, such as DMSO (e.g., 10 mg/mL).

-

Serial Dilutions: Create a series of dilutions of the stock solution in your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to allow them to reach equilibrium.

-

Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains a clear solution is an estimate of the solubility.

-

(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the equilibrated solutions to pellet any undissolved compound. Measure the concentration of the supernatant using a suitable analytical method, such as HPLC with UV detection, if a chromophore is present or after derivatization.

Protocol 2: Assessment of Stability in Aqueous Buffer

This protocol outlines a method to evaluate the hydrolytic stability of the linker at different pH values over time.

-

Buffer Preparation: Prepare a set of buffers with different pH values relevant to your experimental conditions (e.g., pH 5.0, 7.4, and 9.0).

-

Incubation: Add a known concentration of Aminooxy-PEG1-propargyl to each buffer and incubate at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching: Immediately quench any potential degradation by flash-freezing the samples or by adding a suitable quenching agent if necessary. Store samples at -80°C until analysis.

-

Analysis: Analyze the samples using a quantitative method like LC-MS or HPLC to determine the percentage of the intact linker remaining at each time point. The degradation rate and half-life can be calculated from this data.

Visualizing Workflows and Reactions

The utility of Aminooxy-PEG1-propargyl lies in its ability to participate in two orthogonal bioconjugation reactions. These workflows are visualized below.

References

- 1. rawsource.com [rawsource.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 6. Aminooxy-PEG3-propargyl, 1807537-27-4 | BroadPharm [broadpharm.com]

- 7. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 8. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 9. chempep.com [chempep.com]

- 10. precisepeg.com [precisepeg.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 15. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 16. solechem.eu [solechem.eu]

An In-Depth Technical Guide to Aminooxy-PEG1-propargyl: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-propargyl is a heterobifunctional crosslinking reagent that has emerged as a powerful tool in the field of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a propargyl group connected by a single polyethylene glycol (PEG) unit, enables a highly efficient and specific two-step sequential ligation strategy. This guide provides a comprehensive overview of the core features, advantages, and applications of Aminooxy-PEG1-propargyl, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its integration into research and development workflows.

The primary utility of Aminooxy-PEG1-propargyl stems from its bioorthogonal reactivity. The aminooxy group selectively reacts with carbonyl compounds (aldehydes or ketones) to form a stable oxime bond, while the propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This dual functionality allows for the precise and modular assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]

Key Features and Advantages

The molecular design of Aminooxy-PEG1-propargyl offers several distinct advantages for bioconjugation:

-

Heterobifunctionality: The presence of two distinct reactive moieties, an aminooxy group and a propargyl group, allows for sequential and controlled conjugation of two different molecules, minimizing the formation of undesirable homodimers.

-

Bioorthogonality: Both the oxime ligation and the click chemistry reaction are bioorthogonal, meaning they proceed with high efficiency and specificity under physiological conditions without interfering with native biological functional groups.

-

Oxime Bond Stability: The oxime linkage formed between the aminooxy group and a carbonyl is significantly more stable than corresponding imine and hydrazone linkages, particularly at physiological pH, ensuring the integrity of the conjugate in biological environments.[5]

-

PEG Spacer: The short PEG1 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[6]

-

Versatility in Application: This linker is a key component in the synthesis of ADCs, where it can be used to attach cytotoxic payloads to antibodies.[7] It is also employed in the construction of PROTACs for targeted protein degradation and in the functionalization of various biomolecules for research and diagnostic purposes.[3][4]

Quantitative Data

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [8][9] |

| Molecular Weight | 115.13 g/mol | [8][9] |

| Purity | ≥95% | [9] |

| Appearance | Liquid | [9] |

| Solubility | Soluble in Water, DMSO, DMF | [8][10] |

| Storage Conditions | Store at -20°C, protect from light. It is recommended for immediate use (within 1 week) as aminooxy compounds can be sensitive to long-term storage. | [8][11] |

Comparative Stability of Oxime Linkage

| Linker Type | Bond Formed | Stability in Plasma (Qualitative) | % Intact Conjugate (7 days, approximate) |

| Aminooxy | Oxime | Highly Stable | >90% |

| Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange | ~50% |

Note: Data is based on general observations for these linkage types and may vary depending on the specific conjugate and experimental conditions.

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the conjugation of Aminooxy-PEG1-propargyl to an antibody through site-specific generation of aldehyde groups on the antibody's glycan moieties.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄) solution (freshly prepared)

-

Propylene glycol

-

Aminooxy-PEG1-propargyl

-

Aniline (optional catalyst)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

-

Quenching solution (e.g., 10 mM sodium bisulfite)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation: Exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Glycan Oxidation:

-

Cool the antibody solution to 4°C.

-

Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

-

Incubate the reaction on ice (4°C) for 30 minutes in the dark.

-

Quench the reaction by adding propylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes on ice.

-

Remove excess periodate and propylene glycol by buffer exchange into the Reaction Buffer using an SEC column or dialysis.

-

-

Oxime Ligation:

-

To the oxidized antibody, add a 10-50 fold molar excess of Aminooxy-PEG1-propargyl.

-

If using a catalyst, add aniline to a final concentration of 1-5 mM.

-

Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Purify the resulting antibody-linker conjugate using SEC to remove excess linker and other reagents.

-

Characterize the conjugate to determine the linker-to-antibody ratio (LAR).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl-functionalized antibody (from Protocol 1) and an azide-containing payload (e.g., a cytotoxic drug).

Materials:

-

Propargyl-functionalized antibody

-

Azide-containing payload

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and the azide-payload (e.g., 10 mM in DMSO).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the propargyl-functionalized antibody with the Reaction Buffer.

-

Add the azide-payload to the desired molar excess (typically 3-10 fold).

-

Prepare a premixed solution of CuSO₄ and THPTA (a 1:5 molar ratio is common) and add it to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Purify the final antibody-drug conjugate (ADC) using SEC to remove unreacted payload and catalyst components.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for site-specific ADC synthesis using Aminooxy-PEG1-propargyl.

Logical Relationship in PROTAC Synthesis

Caption: Logical steps for assembling a PROTAC using Aminooxy-PEG1-propargyl.

Conclusion

Aminooxy-PEG1-propargyl is a highly valuable and versatile heterobifunctional linker for researchers and drug development professionals. Its unique combination of bioorthogonal reactive groups, coupled with the inherent stability of the resulting oxime linkage, provides a robust platform for the precise construction of complex bioconjugates. The detailed protocols and workflows presented in this guide are intended to facilitate the adoption of this powerful tool for a wide range of applications, from fundamental research to the development of next-generation therapeutics like ADCs and PROTACs. The continued exploration of such advanced linker technologies will undoubtedly pave the way for novel and more effective solutions in medicine and biotechnology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. tebubio.com [tebubio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 9. Aminooxy-PEG1-propargyl HCl salt | CymitQuimica [cymitquimica.com]

- 10. Aminooxy-PEG1-propargyl manufacturers and suppliers in india [chemicalbook.com]

- 11. Aminooxy-PEG3-propargyl, 1807537-27-4 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Safe Handling of Aminooxy-PEG1-propargyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Aminooxy-PEG1-propargyl, a bifunctional linker used in bioconjugation and chemical biology. Due to the presence of multiple reactive functional groups, a thorough understanding of its properties and potential hazards is crucial for safe laboratory use.

Chemical and Physical Properties

Aminooxy-PEG1-propargyl is a heterobifunctional molecule containing an aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal propargyl group. This structure allows for a two-step sequential or orthogonal conjugation strategy. The aminooxy moiety reacts with aldehydes or ketones to form a stable oxime linkage, while the propargyl group can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("Click Chemistry").

Table 1: Physical and Chemical Properties of Aminooxy-PEG1-propargyl

| Property | Value | Source |

| CAS Number | 1895922-69-6 | ChemScene[1], BroadPharm[2] |

| Molecular Formula | C₅H₉NO₂ | ChemScene[1], BroadPharm[2] |

| Molecular Weight | 115.13 g/mol | ChemScene[1], BroadPharm[2] |

| Purity | ≥95% - 98% | ChemScene[1], BroadPharm[2] |

| Appearance | White to off-white solid or viscous oil | Inferred from similar compounds[3] |

| Solubility | Soluble in water, DMSO, DMF | BroadPharm[2] |

Hazard Identification and Safety Precautions

-

Aminooxy Group: Aminooxy compounds are highly reactive and sensitive.[2] They are susceptible to oxidation and should be handled accordingly. While not typically associated with high toxicity, their reactivity warrants careful handling to avoid unwanted side reactions.[4]

-

Polyethylene Glycol (PEG) Linker: The PEG component is generally considered biocompatible, non-toxic, and inert.[5][6][7] Extensive use in pharmaceuticals has established a strong safety profile for various PEG derivatives.[5][7]

-

Propargyl Group: The terminal alkyne (propargyl group) is the primary source of concern for this molecule's safety profile. Propargyl alcohol, a related small molecule, is classified as a flammable liquid and is considered highly toxic.[8][9][10] It can be fatal if absorbed through the skin or inhaled, causes severe skin and eye irritation, and may damage the liver and kidneys.[8][10][11][12] Given these properties, Aminooxy-PEG1-propargyl should be handled with the assumption that it may share some of the hazards associated with the propargyl functional group.

Table 2: Summary of Potential Hazards

| Hazard | Associated Functional Group | Recommended Precautions |

| Skin and Eye Irritation/Burns | Propargyl | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid all direct contact.[3][9] |

| Toxicity (if inhaled, ingested, or absorbed) | Propargyl | Use in a well-ventilated area or a chemical fume hood.[13] Avoid creating dust or aerosols. |

| Flammability | Propargyl | Keep away from heat, sparks, and open flames.[8][12][14] |

| Reactivity | Aminooxy, Propargyl | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9] Store away from incompatible materials. |

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of Aminooxy-PEG1-propargyl and to ensure laboratory safety.

Storage:

-

Store at -20°C for long-term storage.[2][4] Some suppliers suggest 4°C for shorter periods.[1]

-

Store under an inert atmosphere, such as nitrogen.[1]

-

Aminooxy compounds are noted to be sensitive and not suitable for long-term storage; immediate use within a week of receipt is highly recommended.[2]

-

Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can hydrolyze the compound.[4][15]

Handling:

-

Handle the compound in a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[3][13]

-

Avoid inhalation of any dust or vapors.[3]

-

Take precautionary measures against static discharge.[12][14]

Caption: Workflow for the safe handling of Aminooxy-PEG1-propargyl.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Experimental Protocol: General Procedure for Oxime Ligation

This protocol provides a general methodology for conjugating an aldehyde- or ketone-containing molecule to Aminooxy-PEG1-propargyl. Optimization may be required based on the specific substrates.

Materials:

-

Aminooxy-PEG1-propargyl

-

Aldehyde- or ketone-containing molecule

-

Reaction Buffer: 0.1 M Phosphate buffer or acetate buffer, pH 4.5-7.0 (Optimal pH is typically between 4.5 and 7).[4] Do not use buffers containing primary amines (e.g., Tris).[4]

-

Anhydrous DMSO or DMF for stock solutions

-

(Optional) Aniline catalyst (prepare a fresh stock solution)

Procedure:

-

Prepare Stock Solution: Due to the small quantities often used, it is recommended to prepare a stock solution of Aminooxy-PEG1-propargyl. Dissolve the reagent in anhydrous DMSO to a concentration of 10-50 mM. Store this stock solution at -20°C for up to one month.[15]

-

Prepare Reactants: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mM.[4]

-

Initiate Reaction: Add the Aminooxy-PEG1-propargyl stock solution to the solution of the carbonyl-containing molecule. A slight molar excess (1.1 to 2 equivalents) of the aminooxy reagent is often used to drive the reaction to completion.

-

Catalysis (Optional): For reactions at or near neutral pH, the reaction rate can be significantly increased by adding a freshly prepared stock solution of aniline to a final concentration of 10-100 mM.[4]

-

Incubation: Allow the reaction to proceed at room temperature for 2-24 hours with gentle stirring.[4] Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, the PEGylated conjugate can be purified from excess reagents using standard techniques like dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Caption: General experimental workflow for oxime ligation.

References

- 1. chemscene.com [chemscene.com]

- 2. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. nj.gov [nj.gov]

- 9. The Highly Toxic Chemical Propargyl Alcohol | Sinoright [sinoright.net]

- 10. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. rawsource.com [rawsource.com]

- 12. fishersci.com [fishersci.com]

- 13. broadpharm.com [broadpharm.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Aminooxy-PEG1-propargyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Aminooxy-PEG1-propargyl, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Understanding Aminooxy-PEG1-propargyl

Aminooxy-PEG1-propargyl is a versatile chemical tool that features three key components: an aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal propargyl group.[1] This unique structure allows for sequential or simultaneous orthogonal conjugations, making it an invaluable linker for constructing complex biomolecular architectures.

-

Aminooxy Group (-ONH₂): This functional group selectively reacts with aldehydes and ketones to form stable oxime bonds.[2][3] This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological systems, and is often referred to as "oxime ligation."[4]

-

Polyethylene Glycol (PEG) Linker (-PEG1-): The single PEG unit is a short, hydrophilic spacer that can enhance the solubility and stability of the resulting conjugate.[1]

-

Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][5] It reacts efficiently with azide-containing molecules to form a stable triazole ring.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Aminooxy-PEG1-propargyl is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₉NO₂ | [6] |

| Molecular Weight | 115.13 g/mol | [6] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in Water, DMSO, DMF | [2] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [2][6] |

Key Reactions and Mechanisms

Aminooxy-PEG1-propargyl enables two powerful and orthogonal bioconjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Oxime Ligation

The reaction between the aminooxy group and an aldehyde or ketone results in the formation of a highly stable oxime bond.[3][7] This reaction can be catalyzed by nucleophilic catalysts such as aniline or its derivatives, with the reaction rate being pH-dependent.[7][8]

Figure 1. Reaction scheme of oxime ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of Aminooxy-PEG1-propargyl readily participates in CuAAC reactions with azide-functionalized molecules. This "click" reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage.[9][10]

Figure 2. Reaction scheme of CuAAC (Click Chemistry).

Experimental Protocols

The following are generalized protocols for the two primary reactions involving Aminooxy-PEG1-propargyl. Optimization may be required for specific substrates and applications.

General Protocol for Oxime Ligation

This protocol describes the conjugation of an aldehyde- or ketone-containing biomolecule with Aminooxy-PEG1-propargyl in an aqueous buffer.

Materials:

-

Aldehyde/ketone-functionalized biomolecule

-

Aminooxy-PEG1-propargyl

-

Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

-

Aniline catalyst stock solution (e.g., 100 mM in DMSO or DMF)

-

Quenching solution (e.g., acetone)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde/ketone-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Dissolve Aminooxy-PEG1-propargyl in the reaction buffer to create a stock solution (e.g., 10-50 mM).

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the Aminooxy-PEG1-propargyl solution to the biomolecule solution.

-

Add the aniline catalyst to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[11] The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

-

-

Quenching and Purification:

-

(Optional) Quench unreacted aminooxy groups by adding an excess of acetone.

-

Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents.

-

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing molecule to Aminooxy-PEG1-propargyl.

Materials:

-

Aminooxy-PEG1-propargyl

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100-300 mM in water)

-

Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 50-200 mM in water or DMSO/t-butanol)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reactants:

-

Dissolve Aminooxy-PEG1-propargyl and the azide-containing molecule in the reaction buffer to their final desired concentrations.

-

-

Preparation of Catalyst Premix:

-

In a separate tube, mix the copper ligand with the CuSO₄ solution. A common molar ratio is 5:1 ligand to copper.[12]

-

-

Conjugation Reaction:

-

To the solution containing the alkyne and azide, add the catalyst premix. Final concentrations are typically in the range of 0.1-1 mM for the copper catalyst.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

-

-

Purification:

-

Purify the conjugate using appropriate methods such as dialysis, desalting columns, or chromatography to remove the copper catalyst and excess reagents.

-

Data Presentation: Reaction Parameters

The efficiency of both oxime ligation and CuAAC can be influenced by several factors. The tables below summarize typical reaction conditions and reported yields.

Table 1: Typical Reaction Conditions for Oxime Ligation

| Parameter | Condition | Notes | References |

| pH | 6.0 - 7.5 | Optimal for most bioconjugations. | [7][11] |

| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates. | [11] |

| Reactant Molar Ratio | 1.5 - 5 equivalents of aminooxy reagent | Excess aminooxy drives the reaction to completion. | |

| Catalyst | Aniline or m-phenylenediamine (mPDA) | mPDA can be more efficient due to higher solubility. | [8] |

| Catalyst Concentration | 10 - 100 mM | Higher concentrations can accelerate the reaction. | |

| Reaction Time | 2 - 24 hours | Dependent on reactants, concentrations, and catalyst. | [11] |

Table 2: Typical Reaction Conditions and Yields for CuAAC with PEG Linkers

| Parameter | Condition | Reported Yield | References |

| Catalyst System | CuSO₄ / Sodium Ascorbate | High to quantitative | [13] |

| Copper Concentration | 0.1 - 1.0 mM | Lower concentrations are preferred for biological samples. | [12] |

| Ligand | THPTA (water-soluble) or TBTA | Ligands accelerate the reaction and protect biomolecules. | [9] |

| Ligand:Copper Ratio | 2:1 to 5:1 | A higher ratio can be beneficial for sensitive biomolecules. | [10][12] |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. | [12] |

| Reaction Time | 0.5 - 4 hours | Generally a fast and efficient reaction. | [9] |

| Solvent | Aqueous buffers (e.g., PBS), DMF, THF | Dependent on the solubility of the reactants. | [14][15] |

| Yield | 73% - >95% | Highly efficient, often achieving near-quantitative yields. | [14] |

Applications and Workflow

Aminooxy-PEG1-propargyl is a powerful tool for creating complex bioconjugates. A typical workflow for creating a dual-labeled protein is illustrated below.

Figure 3. General workflow for dual-labeling of a protein.

Conclusion

Aminooxy-PEG1-propargyl is a highly effective and versatile heterobifunctional linker. Its ability to undergo two distinct, high-yielding, and orthogonal conjugation reactions makes it an essential tool for researchers in chemistry, biology, and medicine. The principles and protocols outlined in this guide provide a solid foundation for the successful application of Aminooxy-PEG1-propargyl in a wide range of research and development endeavors.

References

- 1. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 2. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. broadpharm.com [broadpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. broadpharm.com [broadpharm.com]

- 10. axispharm.com [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. jenabioscience.com [jenabioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Aminooxy-PEG1-propargyl in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminooxy-PEG1-propargyl is a versatile heterobifunctional linker designed for advanced bioconjugation applications.[1][2] It features two key reactive groups: an aminooxy group and a propargyl group, connected by a short polyethylene glycol (PEG) spacer.[1][3] This unique structure enables a powerful, two-step sequential or orthogonal conjugation strategy. The aminooxy moiety allows for the highly specific formation of a stable oxime bond with molecules containing an aldehyde or ketone group.[4][5] Concurrently, the terminal alkyne (propargyl group) can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to react with azide-functionalized molecules.[2][6] The integrated PEG spacer enhances the solubility and stability of the resulting conjugates.[3]

These application notes provide detailed protocols and technical information for the effective use of Aminooxy-PEG1-propargyl in various bioconjugation workflows, including protein modification, antibody-drug conjugate (ADC) development, and the synthesis of complex biomolecular structures.

Principle of Bioconjugation

The dual functionality of Aminooxy-PEG1-propargyl allows for two primary conjugation strategies:

-

Oxime Ligation: The aminooxy group reacts with a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.[7] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[4][5] The reaction rate is pH-dependent and can be significantly accelerated by nucleophilic catalysts such as aniline, particularly at physiological pH.[4]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group undergoes a highly efficient and specific reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst.[2][6] This "click" reaction results in the formation of a stable triazole linkage.[2] The use of copper-chelating ligands is recommended to enhance reaction efficiency and protect biomolecules from potential oxidative damage.[4]

Visualization of Bioconjugation Workflow

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the generation of aldehyde groups on an antibody through glycan oxidation, followed by conjugation with Aminooxy-PEG1-propargyl.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Sodium periodate (NaIO₄)

-

Propylene glycol or ethylene glycol

-

Aminooxy-PEG1-propargyl

-

Aniline (optional catalyst)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

-

Purification system (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into the Reaction Buffer to a concentration of 1-10 mg/mL.

-

-

Glycan Oxidation:

-

Cool the antibody solution to 4°C.

-

Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

-

Incubate in the dark at 4°C for 30 minutes.

-

Quench the reaction by adding propylene glycol or ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.[8][9]

-

Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer.

-

-

Oxime Ligation:

-

Prepare a 100 mM stock solution of Aminooxy-PEG1-propargyl in anhydrous DMSO or DMF.

-

If using a catalyst, prepare a 1 M stock solution of aniline in DMF.

-

To the oxidized antibody, add a 10-50 fold molar excess of the Aminooxy-PEG1-propargyl stock solution.[9]

-

If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[4]

-

Incubate the reaction at room temperature for 2-16 hours or at 4°C overnight.[4][8]

-

-

Purification:

-

Purify the resulting propargyl-modified antibody using size-exclusion chromatography to remove excess linker and other small molecules.[9]

-

Quantitative Data for Oxime Ligation:

| Parameter | Recommended Range | Notes |

| pH | 6.0 - 7.5 | Lower pH can accelerate the reaction but may affect protein stability. |

| Temperature | 4°C to Room Temperature | Higher temperatures can increase reaction rate but may compromise biomolecule integrity. |

| Reaction Time | 2 - 16 hours | Dependent on reactant concentrations, temperature, and catalyst presence. |

| Aminooxy-PEG1-propargyl Excess | 10 - 50 molar equivalents | A molar excess drives the reaction to completion.[9] |

| Aniline Catalyst Concentration | 10 - 100 mM | Significantly accelerates the reaction, especially at neutral pH.[4] |

| Typical Yield | High (often >90%) | Dependent on the efficiency of the preceding aldehyde generation step. |

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-modified biomolecule (from Protocol 1) to an azide-containing payload.

Materials:

-

Propargyl-modified biomolecule

-

Azide-functionalized payload (e.g., drug, fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., THPTA, BTTAA)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

-

Degassed buffer (e.g., PBS)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-payload in DMSO or a suitable solvent.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of the copper-chelating ligand in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

CuAAC Reaction:

-

In a reaction tube, combine the propargyl-modified biomolecule and the azide-payload (typically at a 1.5 to 5-fold molar excess of the azide).

-

Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is recommended to protect the biomolecule.[1]

-

Add the premixed copper/ligand solution to the reaction mixture. Final copper concentrations of 50-250 µM are typical.[5]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

-

Purification:

-

Purify the final bioconjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the copper catalyst, excess payload, and other reagents.[1]

-

Quantitative Data for CuAAC:

| Parameter | Recommended Range | Notes |

| Copper (CuSO₄) Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but also the risk of biomolecule damage.[5] |

| Ligand Concentration | 250 - 1250 µM | A 5-fold excess over copper is recommended.[1] |

| Sodium Ascorbate Concentration | 1 - 5 mM | A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I). |

| Azide-Payload Excess | 1.5 - 5 molar equivalents | Ensures complete reaction of the alkyne-modified biomolecule. |

| Reaction Time | 1 - 4 hours | Generally faster than uncatalyzed oxime ligation. |

| Typical Yield | Near-quantitative | CuAAC is known for its high efficiency and yields.[4] |

Signaling Pathways and Logical Relationships

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Aminooxy-PEG1-propargyl in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker technology used to connect the antibody and the payload is a critical determinant of an ADC's efficacy, stability, and therapeutic index. Aminooxy-PEG1-propargyl is a heterobifunctional linker that enables the site-specific conjugation of payloads to antibodies, offering precise control over the drug-to-antibody ratio (DAR) and resulting in a more homogeneous ADC product.[1][2]

This document provides detailed application notes and experimental protocols for the use of Aminooxy-PEG1-propargyl in the development of ADCs. The primary conjugation strategy discussed involves the oxidation of antibody glycans to generate aldehyde groups, followed by a two-step conjugation process: a stable oxime ligation with the aminooxy group of the linker and a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach an azide-modified payload via the linker's propargyl group.[3][4]

Key Features of Aminooxy-PEG1-propargyl in ADC Development

-

Site-Specific Conjugation: Enables conjugation at the antibody's glycan sites, away from the antigen-binding regions, thus preserving the antibody's immunoreactivity.[5]

-